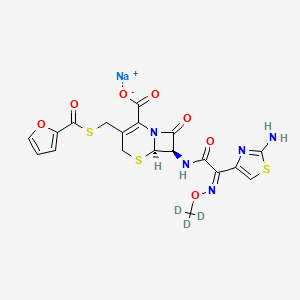

Ceftiofur-d3 (sodium)

Description

Evolution and Significance of Stable Isotope Labeling in Pharmacological and Analytical Sciences

Stable isotope labeling has evolved into an indispensable technique in both pharmacological and analytical sciences. musechem.com Initially utilized as tracers to follow the metabolic fate of compounds, the applications of stable isotopes have expanded considerably. clearsynth.comwikipedia.org The replacement of hydrogen with its heavier, non-radioactive isotope, deuterium (B1214612), creates a molecule that is chemically similar to the parent compound but possesses a greater mass. clearsynth.com This mass difference is the cornerstone of its utility. chem-station.com

The significance of deuterium labeling lies in the kinetic isotope effect (KIE), where the C-D bond is stronger than the C-H bond, often leading to a slower rate of metabolic reactions at the site of deuteration. chem-station.com This property can be leveraged to enhance a drug's metabolic stability, potentially improving its pharmacokinetic profile. acs.orgyoutube.com In analytical sciences, deuterium-labeled compounds are invaluable as internal standards for mass spectrometry-based quantification. acs.org Their use allows for more accurate and precise measurements of the non-labeled drug in biological samples, as they co-elute with the analyte but are distinguishable by their mass. chemicalsknowledgehub.com This precision is crucial for pharmacokinetic studies, residue analysis, and determining drug-protein interactions. clearsynth.com

Overview of Ceftiofur (B124693) as a Reference Compound in Veterinary Antibiotic Research

Ceftiofur is a third-generation cephalosporin (B10832234) antibiotic developed exclusively for veterinary medicine. drugbank.comfao.org Since its introduction, it has become a critical tool for treating bacterial infections in various food-producing animals and companion animals. eurekaselect.comnih.govbenthamdirect.com It is frequently used as a reference compound in research due to its well-established efficacy and broad spectrum of activity. drugbank.comchemicalbook.com

Ceftiofur belongs to the beta-lactam class of antibiotics, specifically the cephalosporin subgroup. drugbank.comnih.gov Its core structure contains a beta-lactam ring fused to a dihydrothiazine ring, a characteristic of all cephalosporins. drugbank.com As a third-generation cephalosporin, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many beta-lactamase-producing strains. fao.orgchemicalbook.com

The pharmacological relevance of Ceftiofur in animal health is substantial. It is widely approved for treating respiratory diseases in cattle, swine, and horses. eurekaselect.combenthamdirect.com Its use also extends to treating foot rot in cattle and other infections in various animal species. eurekaselect.combenthamdirect.com The mechanism of action involves the inhibition of bacterial cell wall synthesis. chemicalbook.com Ceftiofur binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. chemicalbook.com This disruption of the cell wall structure leads to bacterial cell lysis and death. chemicalbook.com The rapid metabolism of Ceftiofur in vivo to desfuroylceftiofur (B1239554), which is also microbiologically active, contributes to its therapeutic effectiveness. drugbank.comfao.org

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H16N5NaO7S3 |

|---|---|

Molecular Weight |

548.6 g/mol |

IUPAC Name |

sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C19H17N5O7S3.Na/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);/q;+1/p-1/b23-11-;/t12-,16-;/m1./s1/i1D3; |

InChI Key |

RFLHUYUQCKHUKS-ZBMCXVNTSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of Ceftiofur D3 Sodium

Strategies for Deuterium (B1214612) Incorporation into the Ceftiofur (B124693) Molecular Structure

The synthesis of Ceftiofur-d3 (sodium) involves the specific placement of three deuterium atoms within the ceftiofur molecule. The most common position for this labeling is the methoxy (B1213986) group attached to the oxime moiety of the aminothiazolyl side chain. synzeal.com

Precursor Selection and Deuteration Reaction Pathways

The synthesis of ceftiofur generally starts from 7-aminocephalosporanic acid (7-ACA). google.comresearchgate.net For the deuterated analogue, a key precursor is a deuterated form of the side chain that will be attached to the 7-amino position of the cephalosporin (B10832234) core. Specifically, for Ceftiofur-d3, a (Z)-2-(2-aminothiazol-4-yl)-2-((methoxy-d3)imino)acetic acid derivative is required. synzeal.com

The deuteration is typically achieved by using a deuterated reagent during the synthesis of this side chain. For instance, (methoxy-d3)amine can be reacted with an appropriate keto-acid precursor to form the deuterated oxime ether. This approach ensures the specific incorporation of the deuterium atoms at the desired methoxy position.

General synthetic routes for ceftiofur sodium involve the acylation of the 7-amino group of a modified cephalosporanic acid core with the aminothiazolyl side chain. google.comgoogle.com The final step often involves the formation of the sodium salt, which can be achieved by reacting the ceftiofur acid with a sodium source like sodium isooctanoate or sodium bicarbonate. google.comgoogle.com

Regioselective Isotopic Labeling Approaches

Regioselectivity, the control of the position of the isotopic label, is crucial for the utility of the final compound as an internal standard. In the case of Ceftiofur-d3, the deuterium atoms are specifically located on the methoxy group. This is achieved by introducing the deuterated methyl group during the synthesis of the 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl side chain.

The use of deuterated reagents in multicomponent reactions is a known strategy for producing deuterium-labeled products. nih.gov While specific details for Ceftiofur-d3 are proprietary to manufacturers, the general principle involves using a starting material where the deuterium is already in place, such as deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate (B86663) ((CD3)2SO4), to introduce the trideuteromethoxy group onto the oxime nitrogen. This ensures that the deuterium label is stable and does not exchange under physiological or analytical conditions.

Analytical Characterization Techniques for Ceftiofur-d3 (Sodium)

Once synthesized, the Ceftiofur-d3 (sodium) must be rigorously analyzed to confirm its chemical identity, isotopic purity, and the specific location of the deuterium atoms.

High-Resolution Mass Spectrometry for Isotopic Purity and Distribution Confirmation

High-resolution mass spectrometry (HRMS) is a primary tool for characterizing isotopically labeled compounds. For Ceftiofur-d3, HRMS is used to determine the exact mass of the molecule, which will be higher than that of the unlabeled ceftiofur due to the presence of three deuterium atoms. nih.gov

In a typical analysis, the most abundant mass peak for the protonated molecule [M+H]⁺ of Ceftiofur-d3 would be observed at a mass-to-charge ratio (m/z) of approximately 527.0, compared to 524.0 for unlabeled ceftiofur. nih.gov The high resolving power of instruments like the LTQ-Orbitrap allows for the differentiation between the deuterated compound and any residual unlabeled material, thus confirming the isotopic purity. nih.gov The distribution of isotopes can also be assessed by examining the relative intensities of the M, M+1, M+2, and M+3 peaks in the mass spectrum.

Table 1: Mass Spectrometry Data for Ceftiofur and its Deuterated Analogue

| Compound | Molecular Formula | [M+H]⁺ (m/z) |

| Ceftiofur | C₁₉H₁₇N₅O₇S₃ | 524.0 |

| Ceftiofur-d3 | C₁₉H₁₄D₃N₅O₇S₃ | 527.0 |

Data sourced from studies on the analysis of ceftiofur and its labeled standards. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the precise location of the deuterium atoms within the molecule. While ¹H NMR is used to observe proton signals, the absence of a signal at the expected chemical shift for the methoxy protons confirms the successful incorporation of deuterium.

In the ¹H NMR spectrum of unlabeled ceftiofur, the methoxy protons would appear as a singlet. For Ceftiofur-d3, this singlet would be absent or significantly diminished, depending on the isotopic enrichment. Furthermore, ²H (deuterium) NMR can be used to directly observe the deuterium signal, providing definitive proof of its presence and location. The chemical shift of the deuterium signal would correspond to the chemical shift of the protons it replaced.

Assessment of Isotopic Enrichment and Radiochemical Purity for Research Standards

For Ceftiofur-d3 (sodium) to be a reliable internal standard in quantitative analytical methods, its isotopic enrichment and radiochemical purity must be high.

Isotopic enrichment refers to the percentage of the labeled compound that contains the desired number of deuterium atoms. This is typically determined by mass spectrometry, comparing the peak intensity of the deuterated molecule to any unlabeled or partially labeled species. A high isotopic enrichment (often >98%) is crucial to minimize interference from the standard in the measurement of the unlabeled analyte.

Radiochemical purity, although more relevant for radioactively labeled compounds, in the context of stable isotope-labeled standards refers to the chemical purity of the deuterated compound. This is assessed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection. google.comresearchgate.net The analysis ensures that the product is free from any synthetic precursors, byproducts, or degradation products. A high chemical purity (typically >98%) is necessary to ensure that the standard solution concentration is accurate and that no impurities interfere with the analysis.

The use of a well-characterized, high-purity deuterated internal standard like Ceftiofur-d3 is essential for the accuracy and reliability of analytical methods used in veterinary drug residue analysis and pharmacokinetic studies. pubcompare.ainih.gov

Advanced Analytical Methodologies Employing Ceftiofur D3 Sodium As an Internal Standard

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Ceftiofur (B124693) and Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of ceftiofur and its metabolites due to its superior sensitivity and selectivity. scispace.com In these methods, Ceftiofur-d3 is added to samples at the beginning of the extraction process. cabidigitallibrary.org Since it is chemically identical to the analyte, it experiences similar losses during extraction and cleanup, and similar matrix effects during ionization, allowing for accurate quantification. mdpi.com The mass spectrometer can distinguish between the analyte and the deuterated standard based on their mass difference. mdpi.comnih.gov For instance, the most abundant mass peak for ceftiofur is the [M+H]⁺ ion at m/z 524.0, while for ceftiofur-d3, it is at m/z 527.0. mdpi.comnih.gov

Optimization of Sample Preparation for Complex Biological Matrices (e.g., animal plasma, tissues, milk, excreta)

The complexity of biological matrices requires tailored sample preparation procedures to extract ceftiofur residues effectively and minimize interferences prior to LC-MS/MS analysis. Ceftiofur-d3 is added as the internal standard early in these procedures to account for any variability. cabidigitallibrary.orgbioone.org

Plasma: A common technique for plasma samples is protein precipitation. In one method, after the addition of ceftiofur-d3, trichloroacetic acid is used to deproteinize the sample. nih.gov The supernatant is then further processed and neutralized before injection into the LC-MS/MS system. nih.gov Another approach for alligator plasma involves a more complex procedure where ceftiofur and its metabolites are cleaved to desfuroylceftiofur (B1239554) using dithioerythritol (B556865) (DTE), derivatized to the stable desfuroylceftiofur acetamide (B32628) (DCA), and then purified via solid-phase extraction (SPE). bioone.org

Tissues (Muscle, Kidney): Analysis in tissues often requires homogenization followed by extraction and cleanup. For poultry muscle, one method involves extraction with water and acetonitrile, followed by cleanup with an octadecyl (C18) sorbent. cabidigitallibrary.org A more comprehensive approach, designed to measure total ceftiofur residues, involves incubating the homogenized tissue with DTE to release conjugated metabolites, followed by derivatization with iodoacetamide (B48618) (IAA) to form the stable derivative, DCA. cabidigitallibrary.org This is typically followed by a multi-stage SPE cleanup using different cartridges (e.g., C18, SAX, SCX) to remove interfering compounds.

Excreta (Feces): Fecal samples are particularly challenging due to their complexity. A validated method for porcine feces involves adding the internal standard (ceftiofur-d3) and a β-lactamase inhibitor to prevent degradation. mdpi.comresearchgate.net The sample is then extracted with a solution of formic acid in an acetonitrile-water mixture. mdpi.com The resulting supernatant is cleaned up using a specialized SPE column, such as an Oasis PRiME HLB, which is designed for broad-spectrum cleanup of complex samples. mdpi.com

Mitigation of Matrix Effects and Evaluation of Analytical Sensitivity and Selectivity

Matrix effects, the suppression or enhancement of ion signal due to co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS analysis. mdpi.com These effects can significantly compromise the accuracy and precision of quantification. For example, in the analysis of porcine feces, a significant signal enhancement of 266.8% was observed for ceftiofur. mdpi.comresearchgate.net

The use of an isotopically labeled internal standard like Ceftiofur-d3 is the most effective strategy to mitigate matrix effects. mdpi.com Because Ceftiofur-d3 is chemically identical to ceftiofur, it co-elutes from the liquid chromatography column and experiences the same degree of signal suppression or enhancement as the target analyte. mdpi.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is effectively compensated, leading to accurate results. mdpi.com

Selectivity, the ability of a method to distinguish the analyte from other substances, is another critical parameter. scispace.com Tandem mass spectrometry provides high selectivity by monitoring specific precursor-to-product ion transitions. For ceftiofur, a common transition is m/z 524.0 > 240.9, while for the internal standard, Ceftiofur-d3, the corresponding transition is m/z 527.0 > 244.1. nih.gov Monitoring these unique transitions ensures that the detected signal is specific to the target compounds, even in a complex matrix.

Method Performance Evaluation: Linearity, Accuracy, Precision, and Limits of Detection/Quantification

The validation of analytical methods ensures they are fit for purpose. Ceftiofur-d3 is crucial for achieving the performance criteria required by regulatory guidelines.

Linearity: Methods consistently demonstrate excellent linearity over a defined concentration range. For instance, a method for porcine feces was linear from 5 ng/g to 1000 ng/g for ceftiofur, with a correlation coefficient (r) of 0.9979. researchgate.net

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the repeatability of the results. In a study on porcine plasma, precision and accuracy were within ± 8.2% for ceftiofur at concentrations of 10, 100, and 1000 µg/L. nih.gov For poultry tissues, methods have demonstrated high accuracy, with recoveries ranging from 92% to 99.9%.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. LC-MS/MS methods achieve very low detection limits. For ceftiofur in poultry muscle, an LOD of 1.0 µg/kg has been reported. cabidigitallibrary.org In porcine feces, the LOD and LOQ were 0.89 ng/g and 5 ng/g, respectively. mdpi.comnih.gov

The table below summarizes the performance of a validated LC-MS/MS method for ceftiofur in porcine plasma and feces, demonstrating the effectiveness of using Ceftiofur-d3 as an internal standard.

| Parameter | Matrix | Value | Reference |

|---|---|---|---|

| Linearity Range | Porcine Feces | 5 - 1000 ng/g | researchgate.net |

| Correlation Coefficient (r) | Porcine Feces | 0.9979 ± 0.0009 | researchgate.net |

| Accuracy/Precision | Porcine Plasma | Within ± 8.2% | nih.gov |

| LOQ | Porcine Plasma | 10 µg/L | nih.gov |

| LOQ | Porcine Feces | 5 ng/g | nih.gov |

| LOD | Porcine Feces | 0.89 ng/g | mdpi.com |

| LOD | Poultry Muscle | 1 µg/kg | cabidigitallibrary.org |

Application of High-Performance Liquid Chromatography (HPLC) with Ceftiofur-d3 (Sodium)

While LC-MS/MS is the predominant technique, High-Performance Liquid Chromatography (HPLC), often paired with ultraviolet (UV) detection, has also been used for the analysis of ceftiofur. wur.nl In these methods, Ceftiofur-d3 (sodium) fulfills the same essential role as an internal standard. It is added to samples and calibration standards to correct for inconsistencies in sample preparation and injection volume, which can affect the accuracy of quantification by UV detection. The use of an internal standard is a cornerstone of good analytical practice, enhancing the robustness and reliability of HPLC methods, particularly when analyzing complex matrices where extraction efficiency can vary. ugent.be

Innovative Sample Clean-up and Preconcentration Techniques

To enhance sensitivity and further reduce matrix interference, innovative sample clean-up and preconcentration techniques are being explored for antibiotic analysis. These advanced methods aim to selectively isolate the target analyte from the sample matrix before instrumental analysis.

One such approach is the use of online SPE coupled directly to an HPLC-MS/MS system. nih.gov This automated technique minimizes sample handling and potential for contamination. A study demonstrated the use of a novel silica-anchored ionic liquid as an SPE sorbent for the determination of ceftiofur in bovine milk, achieving an LOQ of 0.7 µg/L. nih.gov Another strategy involves in-line SPE coupled with capillary electrophoresis, which has been shown to significantly improve detection limits for ceftiofur in environmental water samples. nih.gov

Molecularly Imprinted Solid-Phase Extraction (MISPE) in Bioanalytical Studies

Molecularly Imprinted Solid-Phase Extraction (MISPE) is a highly selective sample preparation technique that uses molecularly imprinted polymers (MIPs) as the sorbent. frontiersin.org MIPs are custom-made polymers with recognition sites that are specifically tailored to bind a target molecule. This "lock-and-key" mechanism allows for the highly specific extraction of an analyte from a complex sample, significantly reducing matrix effects and improving the accuracy of subsequent analysis. frontiersin.org

The process involves creating a polymer network in the presence of a template molecule (in this case, it would be ceftiofur or a close analogue). After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the target analyte. When a sample is passed through the MISPE cartridge, the ceftiofur molecules are selectively retained, while other matrix components pass through. The retained analyte is then eluted with a stronger solvent for analysis. This technique is extensively used for the highly selective cleanup and enrichment of trace antibiotics in complex samples and represents a powerful tool for future bioanalytical studies of ceftiofur. frontiersin.org

Protein Precipitation and Liquid-Liquid Extraction Methodologies

The initial step in analyzing ceftiofur residues in biological samples like plasma, serum, or tissue homogenates often involves the removal of proteins and other matrix components that can interfere with subsequent analysis. Protein precipitation (PPT) and liquid-liquid extraction (LLE) are two common techniques employed for this purpose. The choice between these methods depends on the matrix, the desired level of cleanliness, and the subsequent analytical technique.

Protein Precipitation (PPT): This technique involves adding a precipitating agent, typically an organic solvent like methanol (B129727) or acetonitrile, to the sample. The solvent disrupts the solvation of proteins, causing them to aggregate and precipitate out of the solution. For ceftiofur analysis, a simplified method involves a direct protein precipitation step followed by injection of the cleared supernatant for analysis, which is suitable for pharmacokinetic applications. usda.gov While PPT is a rapid and straightforward method with high recovery rates (often exceeding 90%), it may result in a less clean extract, potentially leading to matrix effects and increased back pressure in chromatography columns. actapharmsci.com

Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method can provide a cleaner extract than PPT, reducing matrix interference. However, LLE can be more labor-intensive, time-consuming, and may have lower recovery rates compared to PPT. actapharmsci.com In the context of ceftiofur analysis, LLE is sometimes used, but often in combination with or as an alternative to solid-phase extraction (SPE) for sample cleanup after an initial extraction and derivatization.

The use of Ceftiofur-d3 as an internal standard is critical in these extraction procedures. Added at the beginning of the sample preparation process, it experiences the same extraction inefficiencies and matrix effects as the native analyte. By comparing the signal of the analyte to that of the known concentration of the internal standard, analysts can correct for losses during sample workup, thereby improving the accuracy and reliability of the quantification.

Table 1: Comparison of Protein Precipitation and Liquid-Liquid Extraction for Ceftiofur Analysis

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |

|---|---|---|

| Principle | Protein denaturation and precipitation using a solvent. | Partitioning of analyte between two immiscible liquid phases. |

| Common Solvents | Acetonitrile, Methanol. nih.gov | Ethyl acetate, Hexane, Dichloromethane. |

| Advantages | Rapid, simple, high recovery rates (>90%). actapharmsci.com | Cleaner extracts, reduces matrix effects. |

| Disadvantages | Less clean extract, potential for matrix effects and column back pressure. actapharmsci.com | More labor-intensive, can have lower recovery rates, uses larger volumes of organic solvents. actapharmsci.com |

| Typical Recovery | 95% to 104% for ceftiofur from spiked plasma. tennessee.edu | Can be lower and more variable depending on the solvent system and matrix. |

| Application Note | Often used for plasma and serum samples where a quick turnaround is needed. usda.govactavet.org | Used when a higher degree of sample cleanup is required before chromatographic analysis. |

Derivatization Chemistries for Quantification of Ceftiofur Metabolites

Ceftiofur is rapidly metabolized in the body, primarily to DFC. DFC is unstable and can form conjugates with various endogenous molecules, making its direct measurement challenging. usda.gov To overcome this, a common analytical strategy involves a two-step derivatization process to convert all ceftiofur and its related metabolites into a single, stable derivative for quantification. Ceftiofur-d3 is used as an internal standard to monitor the efficiency of these derivatization reactions. usda.gov

The most widely adopted derivatization method for ceftiofur analysis involves the conversion of all ceftiofur-related residues to desfuroylceftiofur acetamide (DCA). usda.govresearchgate.net This process consists of two key steps:

Cleavage to DFC: The sample is first treated with a reducing agent, such as dithioerythritol (DTE), in a buffer solution (e.g., borate (B1201080) buffer). tennessee.eduactavet.org This step cleaves the thioester bond of the parent ceftiofur and breaks the disulfide bridges of DFC conjugates, releasing the common DFC moiety. usda.gov The reaction is typically carried out at an elevated temperature (e.g., 50°C) to ensure complete conversion. usda.govactavet.org

Derivatization to DCA: Following the reduction step, iodoacetamide is added to the reaction mixture. The iodoacetamide reacts with the free thiol group of the unstable DFC to form the stable acetamide derivative, DCA. usda.govresearchgate.net This stable molecule is then extracted and quantified, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comresearchgate.net

Ceftiofur-d3 is subjected to the same derivatization process, forming DCA-d3. The ratio of DCA to DCA-d3 is used for quantification, correcting for any variability in the derivatization reaction efficiency. mdpi.com

Table 2: Typical Reaction Conditions for the Conversion of DFC to DCA

| Step | Reagent | Typical Conditions | Purpose |

|---|---|---|---|

| 1. Cleavage | Dithioerythritol (DTE) in borate buffer | Incubation at 50°C for 15-30 minutes. usda.govactavet.org | To cleave ceftiofur and its metabolites to a common DFC moiety. |

| 2. Derivatization | Iodoacetamide solution | Incubation at room temperature or 30°C for 30 minutes. avma.org | To form the stable desfuroylceftiofur acetamide (DCA) derivative. |

| Internal Standard | Ceftiofur-d3 | Added prior to the cleavage step. | To monitor and correct for the efficiency of the entire derivatization and extraction process. usda.gov |

An alternative analytical approach involves the chemical hydrolysis of ceftiofur and its metabolites to a common marker compound that is not based on the DFC structure. This method can be particularly useful for broader screening of cephalosporin (B10832234) antibiotics, as it is not limited to those containing a thioester group. researchgate.netnih.gov

One such method involves the hydrolysis of the β-lactam ring and subsequent side-chain cleavage under alkaline conditions, using ammonia (B1221849), to produce a stable aminothiazole-containing marker. researchgate.netnih.gov For ceftiofur, this process yields a specific aminothiazole metabolite. This approach offers the advantage of being applicable to a wider range of cephalosporins that share the aminothiazole core structure. nih.gov

The process typically involves heating the sample in the presence of ammonia and a buffer. nih.gov Ceftiofur-d3 is also used as an internal standard in this method to ensure quantitative accuracy. nih.gov While this method provides a broader screening capability, the derivatization to DCA is often preferred for single-compound quantification due to its well-established protocols and specificity. researchgate.netnih.gov

Table 3: Overview of the Hydrolysis Pathway to an Aminothiazole Marker

| Parameter | Description |

|---|---|

| Principle | Chemical hydrolysis using ammonia to produce a stable aminothiazole marker compound from ceftiofur and its metabolites. nih.gov |

| Reagents | Ammonia, Borate buffer. nih.gov |

| Typical Conditions | Incubation at an elevated temperature (e.g., 60°C) for an extended period (e.g., 20 hours). nih.gov |

| Advantages | Applicable to a broad range of cephalosporin antibiotics, not just ceftiofur. researchgate.netnih.gov |

| Disadvantages | May be less specific than the DCA derivatization method. nih.gov |

| Internal Standard | Ceftiofur-d3 is added to the sample prior to hydrolysis to control for variations in the reaction and extraction efficiency. nih.gov |

Pharmacokinetic and Metabolic Investigations of Ceftiofur in Non Human Animal Systems Using Deuterium Labeling

Absorption and Distribution Dynamics of Ceftiofur (B124693) and its Metabolites

The absorption and distribution of ceftiofur are characterized by rapid absorption following parenteral administration and subsequent distribution to various tissues. The use of Ceftiofur-d3 as an internal standard in analytical methods has been instrumental in generating precise data on these processes.

In Vivo Pharmacokinetic Profiling in Diverse Animal Species (e.g., cattle, swine, horses, poultry)

Pharmacokinetic studies across multiple species reveal that ceftiofur is rapidly absorbed after intramuscular or subcutaneous injection. europa.euactavet.org In cattle, peak plasma concentrations are typically reached within a short period. europa.eu Similarly, in swine, rapid absorption from the muscle tissue into the circulatory system is observed. inchem.org Studies in horses and poultry also demonstrate efficient absorption and distribution of the drug. actavet.orgnih.gov

Following absorption, ceftiofur is quickly metabolized, with the primary and microbiologically active metabolite being desfuroylceftiofur (B1239554) (DFC). europa.euactavet.orgnih.gov Therefore, pharmacokinetic analyses often measure the total concentration of ceftiofur and its metabolites that can be converted back to a common moiety, such as desfuroylceftiofur acetamide (B32628) (DCA), for quantification. nih.gov The use of Ceftiofur-d3 as an internal standard in these assays ensures high accuracy and precision in determining the concentrations of ceftiofur and its metabolites in plasma and other biological fluids.

Mathematical Modeling of Drug Disposition (e.g., Compartmental and Non-Compartmental Analysis)

To understand the disposition of ceftiofur in the body, both compartmental and non-compartmental models are employed. Two-compartment open models have been frequently used to describe the distribution and elimination phases of ceftiofur and its metabolites in species like cattle and chickens. actavet.orgnih.gov These models help in estimating key pharmacokinetic parameters such as elimination half-life, volume of distribution, and clearance.

Pharmacokinetic Parameters of Ceftiofur in Various Animal Species

| Species | Administration Route | Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) | Elimination Half-Life (t1/2) | Bioavailability (F%) |

|---|---|---|---|---|---|

| Cattle | Intramuscular | ~6 µg/mL | ~0.5-2 hours | ~10 hours | ~89.82% |

| Swine | Intramuscular | Data varies with formulation | ~20 minutes for some formulations | Data varies | High |

| Horses | Intramuscular | Data varies | Data varies | Data varies | High |

| Poultry (Chickens) | Intramuscular | ~25.94 µg/mL | ~2.51 hours | ~5.47 hours | ~88.90% |

Tissue-Specific Accumulation and Depletion Kinetics

Understanding the distribution and subsequent depletion of ceftiofur residues in edible tissues is crucial for food safety. Studies have shown that ceftiofur and its metabolites distribute to various tissues, including the kidney, liver, muscle, and fat. nih.govnih.gov The kidney consistently shows the highest concentrations of residues, making it the target tissue for monitoring. nih.govfao.org

Depletion studies, which track the decline of drug residues over time, are essential for establishing withdrawal periods for food-producing animals. The data from these studies indicate that while ceftiofur and its metabolites are initially distributed to various tissues, they are also eliminated from the body in a time-dependent manner. fao.org The accurate quantification of these residues, often facilitated by methods employing Ceftiofur-d3, is vital for ensuring that residue levels fall below established maximum residue limits (MRLs) before animal products enter the food chain. nih.govfao.org

Tissue Distribution of Ceftiofur Metabolites (as DCA) in Calves

| Tissue | Concentration Rank | Persistence |

|---|---|---|

| Plasma | Highest | Remained above therapeutic threshold for at least 7 days in one study |

| Infected Tissue Chamber Fluid | High | Remained above therapeutic threshold for at least 7 days in one study |

| Non-infected Tissue Chamber Fluid | Moderate | Remained above therapeutic threshold for at least 7 days in one study |

| Lung Tissue | Lowest | Remained above therapeutic threshold for at least 7 days in one study |

Biotransformation Pathways of Ceftiofur

The metabolism of ceftiofur is a rapid and complex process involving both enzymatic and non-enzymatic reactions. The insights into these pathways are largely derived from analytical studies that can accurately identify and quantify the various metabolites formed.

Identification and Characterization of Primary and Secondary Metabolites (e.g., Desfuroylceftiofur, Desfuroylceftiofur Disulfide, Cef-aldehyde)

Upon entering the systemic circulation, the thioester bond of ceftiofur is rapidly cleaved, forming the primary and microbiologically active metabolite, desfuroylceftiofur (DFC), and a furoic acid moiety. europa.eunih.govnih.gov This conversion is a key step in the drug's mechanism of action.

DFC is then further metabolized into a variety of secondary metabolites. One important pathway involves the formation of disulfide conjugates. DFC can react with endogenous sulfhydryl-containing molecules like cysteine to form desfuroylceftiofur cysteine disulfide (DCCD). nih.govnih.gov Another identified metabolite is the 3,3'-desfuroylceftiofur disulfide, which is a dimer of DFC. While "Cef-aldehyde" is not a commonly reported major metabolite in the literature concerning ceftiofur's in vivo biotransformation, the primary metabolic pathway consistently revolves around the formation and subsequent conjugation of DFC. The accurate identification of these metabolites in various biological samples is often achieved using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), where Ceftiofur-d3 can serve as an invaluable internal standard for quantification.

Enzymatic and Non-Enzymatic Degradation Mechanisms in Biological Milieu

The initial cleavage of ceftiofur to DFC is catalyzed by esterase enzymes present in the blood and tissues. nih.gov This enzymatic reaction is very efficient, leading to a short half-life for the parent ceftiofur molecule in the body.

Following the formation of DFC, further transformations can occur through both enzymatic and non-enzymatic pathways. The formation of disulfide bonds with molecules like cysteine is a non-enzymatic process driven by the chemical reactivity of the sulfhydryl group on DFC. nih.gov Additionally, DFC can reversibly bind to macromolecules such as plasma proteins, which can influence its distribution and elimination. nih.gov The degradation of the β-lactam ring, which would inactivate the molecule, can also occur, particularly in the gastrointestinal tract due to the action of bacterial enzymes. researchgate.net

In Vitro Metabolism Studies Using Liver Microsomes and S-9 Fractions

In vitro models using liver subcellular fractions are crucial for elucidating the metabolic fate of xenobiotics like ceftiofur. Liver S-9 fractions, which contain both microsomal and cytosolic enzymes, and liver microsomes, which are rich in Phase I cytochrome P450 (CYP) enzymes, are commonly employed to study drug metabolism. nih.govbioivt.com

Studies on the in vitro metabolism of ceftiofur in bovine liver and kidney tissue fractions have shown that it is rapidly metabolized. nih.gov The primary initial metabolic step is the hydrolysis of the thioester bond, converting ceftiofur into its main microbiologically active metabolite, desfuroylceftiofur (DFC). nih.govinchem.orgnih.gov This conversion is catalyzed by esterases, which are highly active in the kidney, followed by the liver. nih.gov

Once formed, DFC is highly reactive and can bind to tissue proteins or conjugate with endogenous molecules like cysteine and glutathione. nih.gov The formation of DFC-cysteine and DFC-glutathione conjugates has been observed in incubations with tissue fractions. nih.gov Furthermore, these in vitro systems have demonstrated the conversion of DFC-glutathione to DFC-cysteine, with this process being more rapid in kidney tissues than in the liver. nih.gov Notably, metabolites resulting from the cleavage of the β-lactam ring were not observed in these in vitro studies, indicating its stability in this part of the metabolic process. nih.gov

Table 1: In Vitro Metabolism of Ceftiofur in Bovine Tissue Fractions

| Tissue Fraction | Primary Metabolic Reaction | Key Metabolites Formed | Enzymatic Activity |

|---|---|---|---|

| Liver S-9 & Microsomes | Hydrolysis of thioester bond | Desfuroylceftiofur (DFC) | High esterase activity |

| Kidney S-9 & Microsomes | Hydrolysis of thioester bond | Desfuroylceftiofur (DFC) | Very high esterase activity |

| Liver & Kidney S-9 | Conjugation | DFC-cysteine, DFC-glutathione | Present |

| Liver & Kidney S-9 | Interconversion | DFC-glutathione to DFC-cysteine | Faster in kidney than liver |

Data synthesized from in vitro studies on bovine tissues. nih.gov

Excretion Kinetics and Mass Balance Studies

Mass balance studies, often utilizing radiolabeled or isotopically labeled compounds like ¹⁴C-ceftiofur or the theoretical Ceftiofur-d3, are essential for determining the routes and rates of drug elimination from the body.

Renal and Biliary Excretion Pathways of Ceftiofur and its Metabolites

Following administration in non-human animals, ceftiofur and its metabolites are primarily excreted through both renal and biliary pathways. In cattle and pigs, a significant portion of the administered dose is eliminated in the urine, with the remainder being excreted in the feces. inchem.org

In cattle, studies have shown that approximately 55-65% of an intramuscular dose of ceftiofur is excreted in the urine, and about 30-36% is found in the feces. inchem.orgnih.gov Similarly, in pigs, around 62% of the administered dose is recovered in the urine and 11% in the feces within 12 hours of the last dose. inchem.org The primary metabolite found in urine is desfuroylceftiofur (DFC), along with its conjugates like desfuroylceftiofur cysteine disulfide. inchem.orgeuropa.eu In some cases, small amounts of unmetabolized ceftiofur can also be detected in the urine. inchem.org

The biliary excretion route accounts for the presence of ceftiofur metabolites in the feces. These metabolites are primarily microbiologically active compounds that retain the intact β-lactam ring structure. researchgate.net

Table 2: Excretion of Ceftiofur in Different Animal Species

| Animal Species | Route of Administration | % Excreted in Urine | % Excreted in Feces | Major Urinary Metabolites |

|---|---|---|---|---|

| Cattle | Intramuscular | 55-65% | 30-36% | Desfuroylceftiofur (DFC), DFC-cysteine disulfide |

| Pigs | Intramuscular | ~62% | ~11% | Desfuroylceftiofur (DFC), DFC-cysteine disulfide, 3,3'-desfuroylceftiofur disulfide dimer |

Data compiled from pharmacokinetic studies. inchem.orgnih.gov

Contribution of Excretion to Environmental Residue Loading

The excretion of ceftiofur and its active metabolites from treated animals is a primary pathway for the introduction of these compounds into the environment. nih.govusda.gov A substantial percentage of the administered dose is excreted as microbiologically active metabolites in urine and feces, which can then contaminate soil and water systems through the application of manure as fertilizer. usda.govnih.gov

Once in the environment, the fate of ceftiofur is influenced by factors such as soil type, pH, temperature, and microbial activity. usda.gov Studies have shown that ceftiofur degradation in soil is largely dependent on microbial action, as sterilized soil shows inhibited degradation. usda.gov The half-life of ceftiofur in soil can range from approximately 22 to 49 days. usda.gov In aqueous environments, the degradation of ceftiofur is influenced by both hydrolysis and biodegradation, with the presence of wastewater from animal operations accelerating this process. nih.govnih.gov

The primary degradation products in the environment include desfuroylceftiofur (DFC) from hydrolysis and cef-aldehyde from the cleavage of the β-lactam ring through biodegradation. nih.govnih.gov The formation of cef-aldehyde is significant as it lacks the β-lactam ring and therefore has reduced antimicrobial activity, potentially mitigating some of the environmental impact. nih.govnih.gov

Table 3: Environmental Fate of Ceftiofur

| Environmental Compartment | Primary Degradation Pathways | Key Degradation Products | Factors Influencing Degradation |

|---|---|---|---|

| Soil | Microbial degradation | - | Soil type, pH, microbial population |

| Water | Hydrolysis, Biodegradation | Desfuroylceftiofur (DFC), Cef-aldehyde | Temperature, pH, presence of microorganisms |

Information based on environmental fate studies. nih.govusda.govnih.gov

Mechanistic Research on Ceftiofur S Biological Activity and Resistance, Facilitated by Isotopic Labeling

Molecular Interactions with Bacterial Penicillin-Binding Proteins (PBPs)

Ceftiofur (B124693) exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs), which are essential bacterial enzymes located on the inner side of the bacterial cell wall. These proteins play a critical role in the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell. By mimicking the D-alanyl-D-alanine moiety of the natural substrate, ceftiofur covalently binds to the active site of PBPs. This acylation reaction inactivates the enzyme, preventing it from carrying out its transpeptidase function. The stability of this covalent bond is a key determinant of the antibiotic's efficacy.

Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis

The inactivation of PBPs by ceftiofur directly disrupts the synthesis of the peptidoglycan layer in the bacterial cell wall. Peptidoglycan is a polymer consisting of sugars and amino acids that forms a mesh-like layer outside the plasma membrane of most bacteria. The cross-linking of peptidoglycan chains, catalyzed by PBPs, is vital for maintaining the cell's structural integrity and withstanding internal osmotic pressure. By inhibiting this process, ceftiofur weakens the cell wall, leading to cell lysis and ultimately, bacterial death. This mechanism of action is characteristic of all β-lactam antibiotics.

Modulation of Host Inflammatory Responses in Animal Models

Beyond its direct antibacterial activity, ceftiofur has been shown to possess immunomodulatory properties by influencing the host's inflammatory response to infection. This is particularly relevant in diseases where excessive inflammation contributes significantly to the pathology.

Research in animal models has demonstrated that ceftiofur can modulate the production of key pro-inflammatory cytokines. In a murine model of lipopolysaccharide (LPS)-induced endotoxemia, pretreatment with ceftiofur was found to significantly decrease the plasma levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). researchgate.net These cytokines are central mediators of the inflammatory cascade, and their reduction can alleviate the systemic inflammatory response associated with severe bacterial infections. researchgate.net

Table 1: Effect of Ceftiofur on Plasma Cytokine Levels in LPS-Challenged Mice

| Cytokine | Treatment Group | Plasma Concentration (pg/mL) | Finding |

|---|---|---|---|

| TNF-α | LPS only | Markedly Increased | Pretreatment with ceftiofur significantly decreased plasma levels of TNF-α. |

| LPS + Ceftiofur | Significantly Decreased | ||

| IL-1β | LPS only | Markedly Increased | Pretreatment with ceftiofur significantly decreased plasma levels of IL-1β. |

| LPS + Ceftiofur | Significantly Decreased | ||

| IL-6 | LPS only | Markedly Increased | Pretreatment with ceftiofur significantly decreased plasma levels of IL-6. |

| LPS + Ceftiofur | Significantly Decreased |

Data derived from a study on LPS-induced endotoxemia in mice. researchgate.net

The modulatory effect of ceftiofur on cytokine production is mediated through its influence on intracellular signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways are critical in regulating the expression of genes involved in inflammation. Studies have shown that ceftiofur can inhibit the activation of NF-κB, a key transcription factor that controls the expression of many pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. By preventing the translocation of NF-κB into the nucleus, ceftiofur effectively downregulates the transcription of these inflammatory mediators. Similarly, ceftiofur has been observed to interfere with the phosphorylation of key proteins in the MAPK signaling pathway, further contributing to its anti-inflammatory effects.

Genomic and Proteomic Approaches to Unravel Pharmacodynamic Responses

Modern 'omics' technologies, such as genomics and proteomics, are providing unprecedented insights into the pharmacodynamic responses to ceftiofur and the mechanisms of bacterial resistance. These approaches allow for a global analysis of the changes in gene and protein expression in bacteria upon exposure to the antibiotic.

One study utilized an integrative strategy of comparative genomics and metabolic pathway analysis to identify therapeutic targets in Streptococcus parauberis, a fish pathogen. This approach identified several essential proteins that are potential drug targets. Ceftiofur was then selected to target one of these identified proteins, demonstrating the utility of genomic and proteomic data in guiding the application of existing antibiotics against new or evolving pathogens. Such studies can also elucidate resistance mechanisms by identifying mutations in target genes or alterations in protein expression that confer reduced susceptibility to ceftiofur. For instance, proteomic analysis can reveal changes in the abundance of specific PBPs or the expression of β-lactamases, enzymes that can inactivate ceftiofur.

Research on Antimicrobial Resistance Development and Transfer in Animal Populations Exposed to Ceftiofur

Characterization of β-Lactamase-Mediated Resistance Mechanisms (e.g., blaCMY-2)

The primary mechanism of resistance to ceftiofur (B124693) in Gram-negative bacteria is the production of β-lactamase enzymes, which inactivate the drug by hydrolyzing its β-lactam ring. researchgate.netmsdvetmanual.com Among the most significant of these enzymes is the AmpC-type β-lactamase, particularly the plasmid-encoded cephamycinase CMY-2. nih.govasm.org

The emergence and dissemination of resistance to third-generation cephalosporins, like ceftiofur, in Salmonella and commensal Escherichia coli from cattle in the United States are predominantly conferred by the blaCMY-2 gene. nih.govnih.gov This gene is often located on large, mobile plasmids, which facilitates its spread among different bacterial species and hosts. asm.orgavma.org Studies have shown that a high percentage of ceftiofur-resistant E. coli isolates from dairy calves and adult cows carry the blaCMY-2 gene. For instance, in one study, 96% of ceftiofur-resistant E. coli from dairy calves possessed the blaCMY-2 gene. asm.org Similarly, 83% of E. coli isolates with reduced susceptibility to the related cephalosporin (B10832234), ceftriaxone, from dairy cows were found to harbor blaCMY-2. avma.orgavma.org

These blaCMY-2 plasmids frequently carry genes conferring resistance to other classes of antimicrobials, such as tetracyclines, sulfonamides, and aminoglycosides, leading to multidrug-resistant phenotypes. avma.orgasm.org The presence of the blaCMY-2 gene confers resistance to a range of β-lactam antibiotics, including ampicillin, cefoxitin, and ceftiofur. avma.org

Prevalence of blaCMY-2 in Ceftiofur-Resistant E. coli

| Animal Population | Percentage of Isolates with blaCMY-2 | Source |

|---|---|---|

| Dairy Calves (Ceftiofur-Resistant E. coli) | 96% | asm.org |

| Dairy Cows (Reduced Ceftriaxone Susceptibility E. coli) | 83% | avma.orgavma.org |

| Dairy Cattle Manure (Beta-lactam resistant isolates) | 16% | researchgate.net |

Dynamics of Plasmid-Mediated Resistance Gene Transfer in Commensal Enteric Bacteria

The horizontal transfer of resistance genes via plasmids is a critical factor in the dissemination of ceftiofur resistance. Commensal enteric bacteria, such as E. coli in the gastrointestinal tract of animals, serve as a significant reservoir for these resistance plasmids. plos.orgnih.gov The widespread distribution of blaCMY-2 plasmids among various bacterial species highlights the efficiency of this transfer mechanism. asm.org

Mathematical models have been developed to understand the dynamics of plasmid-mediated ceftiofur resistance in the enteric E. coli of cattle. plos.orgnih.gov These models indicate that even in the absence of direct ceftiofur pressure, a low but stable fraction of resistant E. coli can be maintained through the horizontal and vertical transfer of resistance plasmids and the ingestion of resistant bacteria from the environment. plos.orgnih.gov During parenteral therapy with ceftiofur, these resistant populations can expand in both absolute numbers and relative frequency. plos.orgnih.gov

However, experimental studies have yielded varied results regarding the direct impact of ceftiofur on enhancing plasmid transfer rates. One in-vivo study in calves inoculated with blaCMY-2-bearing plasmid donors and susceptible recipients found that plasmid transfer occurred in both ceftiofur-treated and untreated animals, with no significant enhancement of transfer associated with ceftiofur treatment. nih.govnih.govasm.org This suggests that while ceftiofur use selects for already resistant bacteria, it may not directly accelerate the transfer of the plasmids themselves. nih.govasm.org The persistence of these plasmids is likely influenced by a balance between conjugative transfer, segregation loss during cell division, and any fitness cost the plasmid imposes on the host bacterium. asm.org

Prevalence and Evolution of Ceftiofur Resistance in Key Bacterial Pathogens

The prevalence of ceftiofur resistance has been documented in several key bacterial pathogens in animal populations, with significant variations observed depending on the pathogen, animal species, and geographical region.

Campylobacter spp. : While ceftiofur is not a primary drug for treating campylobacteriosis, resistance is monitored due to the potential for co-selection of resistance mechanisms. Studies on Campylobacter isolates from poultry have shown varying levels of resistance to different antimicrobials. nih.govfrontiersin.orgatauni.edu.tr In Estonia, resistance in Campylobacter from broiler meat was highest to quinolones and tetracyclines. nih.gov A study in Korea found 100% resistance to ciprofloxacin (B1669076) and nalidixic acid in Campylobacter from a layer poultry farm. frontiersin.org The evolution of resistance in Campylobacter is a significant public health concern, as resistant strains can be transferred to humans through the food chain. atauni.edu.tr

Streptococcus parauberis : This pathogen is a significant cause of streptococcosis in farmed fish, particularly olive flounder in aquaculture. researchgate.netnih.gov Studies have investigated the susceptibility of S. parauberis to ceftiofur. One study found that all tested isolates of S. parauberis from fish were susceptible to ceftiofur, with Minimum Inhibitory Concentrations (MICs) ranging from 0.0039 to 1 μg/mL. nih.gov Another study in Korea reported that the growth of 66.7% of S. parauberis isolates was inhibited by 0.25 μg/ml of ceftiofur sodium. sci-hub.se These findings suggest that ceftiofur can be an effective antimicrobial against this fish pathogen, although continued surveillance is necessary to monitor for the emergence of resistance. nih.gov

Prevalence of Ceftiofur/Cephalosporin Resistance in Key Pathogens

| Pathogen | Animal Host | Region | Resistance Prevalence | Source |

|---|---|---|---|---|

| Escherichia coli | Broilers | Belgium | 34% - 42% | cambridge.org |

| Escherichia coli | Dairy Cows | Ohio, USA | 67% of herds had at least one positive cow | avma.org |

| Escherichia coli | Beef Cow-Calf | California, USA | 0.4% | frontiersin.org |

| Campylobacter spp. | Broiler Meat | Estonia (Baltic Origin) | High resistance to quinolones (90.2%) and tetracycline (B611298) (57.4%) | nih.gov |

| Streptococcus parauberis | Olive Flounder | Korea | 97.9% of isolates inhibited by 8 μg/ml of ceftiofur sodium | sci-hub.se |

Ecological Factors Influencing the Persistence and Dissemination of Resistant Strains in Animal Environments

The persistence and spread of ceftiofur-resistant bacteria are influenced by a complex interplay of ecological factors within and outside the animal host. The environment itself can act as a significant reservoir for resistance genes and resistant bacteria. core.ac.uknih.gov

On-Farm Factors:

Antimicrobial Use: The use of antimicrobials, including ceftiofur, creates a selective pressure that favors the proliferation of resistant strains. asm.orgmdpi.com Even though a direct link between individual animal treatment and isolation of resistant bacteria is not always found, herd-level antimicrobial use is a significant risk factor. avma.org

Animal Husbandry Practices: High-density animal housing can facilitate the transmission of resistant bacteria between animals. mdpi.com Manure management is also critical; manure from treated animals contains resistant bacteria and can contaminate the local environment, including soil and water, if not handled properly. nih.govfrontiersin.org

Biosecurity: Inadequate biosecurity on farms can lead to the introduction and spread of resistant bacteria within and between farms. researchgate.net

Environmental Dissemination:

Manure and Waste: Animal manure is a primary vehicle for the dissemination of resistant bacteria and resistance genes into the environment. nih.gov These resistance elements can then be transferred to environmental bacteria.

Water and Soil: Contaminated water sources and soil can act as reservoirs and pathways for the spread of resistance. nih.govfrontiersin.org This creates a cycle where animals can be re-exposed to resistant bacteria from their environment.

Wildlife: Wildlife, such as wild boars, can come into contact with contaminated environments at the human-livestock-wildlife interface and may serve as mobile links for the dissemination of antimicrobial resistance. frontiersin.org

The persistence of resistant strains is not solely dependent on continuous antibiotic selection. Factors such as the fitness cost of carrying the resistance plasmid and the presence of other selective pressures, such as heavy metals, can also play a role. asm.orgcore.ac.uk Understanding these complex ecological interactions is crucial for developing effective strategies to mitigate the spread of antimicrobial resistance in animal agriculture. core.ac.ukmdpi.com

Environmental Fate and Degradation of Ceftiofur Residues: Insights from Labeled Compounds

Hydrolysis and Biodegradation Kinetics in Aquatic and Terrestrial Ecosystems

The persistence of ceftiofur (B124693) in the environment is determined by a combination of hydrolytic and biological degradation processes. usda.gov Studies have shown that both pathways play a significant role in its breakdown in water and soil.

In terrestrial ecosystems, soil microorganisms are key drivers of ceftiofur degradation. Aerobic degradation studies in different soil types have shown varying half-lives. For example, the aerobic degradation half-life of ceftiofur sodium was reported to be 22.2 days in a California soil, 49.0 days in a Florida soil, and 41.4 days in a Wisconsin soil. iaea.orgosti.gov The presence of animal excreta, particularly feces, has been found to significantly accelerate the degradation of ceftiofur, suggesting a major role for microbial activity originating from manure. iaea.orgosti.gov Sterilization of cattle feces inhibited this rapid degradation, confirming the involvement of microorganisms or heat-labile substances. iaea.orgosti.gov

A study utilizing Escherichia coli CS-1, a strain capable of using ceftiofur as its sole carbon source, demonstrated complete degradation of the antibiotic within 60 hours under optimal conditions. nih.govnih.gov This highlights the potential for specific microbial populations to efficiently break down ceftiofur in contaminated environments.

Below is an interactive data table summarizing the degradation kinetics of ceftiofur in different environmental conditions.

Influence of Environmental Factors on Ceftiofur Stability (e.g., pH, Temperature, Microbial Activity)

The stability of ceftiofur is significantly influenced by various environmental factors, with pH, temperature, and microbial activity being the most critical.

pH: The rate of ceftiofur hydrolysis is highly dependent on pH. iaea.orgosti.gov Generally, degradation is accelerated with increasing pH. iaea.orgosti.gov Studies have shown that ceftiofur is most stable in acidic to neutral conditions (pH 2-6) and degrades rapidly in alkaline environments. researchgate.net At 22°C, the hydrolysis half-life of ceftiofur was 100.3 days at pH 5, but decreased to 8.0 days at pH 7 and 4.2 days at pH 9. iaea.orgosti.gov In another study, degradation in a pH 10 buffer at both 25°C and 60°C was so rapid that no ceftiofur was detectable after 10 minutes of incubation. oup.comnih.gov Treating ceftiofur-spiked milk with a pH of 10 resulted in a significant and prompt degradation of the antibiotic. escholarship.orgfrontiersin.org

Temperature: Temperature has a profound effect on both the hydrolysis and biodegradation rates of ceftiofur. usda.govoup.comnih.gov As temperature increases, the rate of degradation increases. usda.govoup.comnih.gov For example, the hydrolysis rate of ceftiofur in aqueous solutions increased significantly as the temperature rose from 15°C to 45°C. usda.govnih.gov Similarly, the rate of biodegradation in the presence of recycled water from a beef farm was also temperature-dependent. usda.govnih.gov The energy of activation for ceftiofur degradation has been calculated to be 25, 42, and 28 kcal/mol at pH 5, 7.4, and in distilled water, respectively, quantifying the temperature sensitivity of the degradation process. oup.comnih.gov

Microbial Activity: The presence and activity of microorganisms are central to the breakdown of ceftiofur in the environment. As previously mentioned, animal feces contain microorganisms that rapidly degrade ceftiofur. iaea.orgosti.gov The biodegradation rates of ceftiofur in aqueous solutions were found to increase with higher application amounts of recycled CAFO water, indicating a direct relationship with microbial load. usda.gov The isolation of bacterial strains like E. coli CS-1 that can utilize ceftiofur as a carbon source further underscores the importance of microbial activity in its environmental attenuation. nih.govnih.gov

Identification and Environmental Impact Assessment of Degradation Products

The degradation of ceftiofur results in the formation of various transformation products, some of which may have their own environmental implications. The primary degradation pathways involve the cleavage of the β-lactam ring and the thioester bond. usda.govresearchgate.net

The main biodegradation product of ceftiofur is often identified as cef-aldehyde , which is formed through the cleavage of the β-lactam ring. usda.govresearchgate.net Conversely, the primary hydrolysis product is desfuroylceftiofur (B1239554) (DFC) , resulting from the cleavage of the thioester bond. usda.govresearchgate.net Other identified degradation products include 5-hydroxymethyl-2-furaldehyde, 7-aminodesacetoxycephalosporanic acid, 5-hydroxy-2-furoic acid, and 2-furoic acid. nih.govnih.gov

The environmental impact of these degradation products is a key area of assessment. Cef-aldehyde is of particular interest as it lacks the β-lactam ring, which is essential for the antimicrobial activity of cephalosporins. usda.govnih.gov This suggests that the biodegradation of ceftiofur to cef-aldehyde may reduce the selective pressure for antibiotic resistance in the environment. However, studies have also investigated the potential toxicity of these degradation products. One study found that thermally treated ceftiofur, which contained cef-aldehyde as a major degradation product, exhibited significantly increased cytotoxicity compared to the parent compound. nih.govrsc.org The IC50 value of cef-aldehyde on LO2 cells was found to be approximately 5.3 times lower than that of ceftiofur, indicating it is a more potent toxicant. nih.govrsc.org This highlights the importance of not only monitoring the parent compound but also its degradation products to fully assess the environmental risk.

The table below presents some of the identified degradation products of ceftiofur and their formation pathways.

Mitigation Strategies for Environmental Contamination by Veterinary Antibiotics

Given the potential for environmental contamination and the development of antimicrobial resistance, several strategies have been proposed to mitigate the impact of veterinary antibiotics like ceftiofur. ktu.ltnih.gov

Proper manure management is another critical mitigation strategy. ktu.lt Since land application of manure is a major pathway for antibiotic entry into the environment, storage and treatment of manure can reduce the concentration of antibiotic residues. ktu.lt Composting and anaerobic digestion are two promising methods for treating manure to degrade antibiotics and reduce the abundance of antibiotic resistance genes. ktu.ltresearchgate.net

Bioremediation using microorganisms capable of degrading antibiotics offers a targeted approach to environmental cleanup. nih.govdntb.gov.ua The identification of bacterial strains like E. coli CS-1 that can break down ceftiofur demonstrates the potential for developing bioremediation technologies. nih.govnih.gov

Wastewater treatment is another important control point. Enhancing the efficacy of wastewater treatment plants to remove pharmaceuticals can prevent their release into aquatic environments. nih.gov This can involve a combination of different processes to effectively eliminate recalcitrant antibiotics. nih.gov

Finally, a multi-stakeholder approach involving policymakers, researchers, veterinarians, and farmers is essential for a holistic understanding and sustainable management of veterinary antibiotics in the environment. ktu.lt This includes continued research to fill knowledge gaps, development of risk assessment frameworks, and implementation of effective policies to protect both environmental and human health. europa.eu

Emerging Research Applications and Future Directions for Ceftiofur D3 Sodium Studies

Integration mit "Omics"-Technologien für eine umfassende systemische Analyse

Die Integration von Ceftiofur-d3 (Natrium) in "Omics"-Technologien wie Metabolomik und Metagenomik eröffnet neue Wege für eine umfassende systemische Analyse der Auswirkungen von Antibiotika. In der Forschung wird Ceftiofur-d3 (Natrium) als interner Standard verwendet, um die Konzentrationen von Ceftiofur (B124693) und seinen Metaboliten in komplexen biologischen Matrizes genau zu quantifizieren. Dies ist entscheidend für das Verständnis der Wechselwirkungen zwischen dem Medikament, dem Wirtsorganismus und dessen Mikrobiom.

Eine bemerkenswerte Anwendung ist die Untersuchung der Auswirkungen von Ceftiofur auf das fäkale Mikrobiom und Resistom von Schweinen. In solchen Studien ermöglicht der Einsatz von Ceftiofur-d3 als interner Standard die genaue Messung der Ausscheidung von Ceftiofur und seinen Metaboliten im Darm. nih.gov Diese Daten, kombiniert mit Metagenomik-Analysen, können aufzeigen, wie die Exposition gegenüber Cephalosporinen zur Entstehung und Verbreitung von Antibiotikaresistenzgenen in der Umwelt beitragen kann. nih.gov Die präzise Quantifizierung, die durch Ceftiofur-d3 ermöglicht wird, ist für die Erstellung genauer Modelle der Arzneimittelexposition im Darm und deren anschließender Auswirkungen auf die mikrobielle Gemeinschaft von grundlegender Bedeutung.

Untersuchung der Deuterium-Isotopeneffekte auf die pharmakokinetische und metabolische Stabilität

Die Einführung von Deuteriumatomen in das Ceftiofur-Molekül führt zu einem kinetischen Isotopeneffekt, der die metabolische Stabilität der Verbindung beeinflusst. Die Bindung zwischen Kohlenstoff und Deuterium (B1214612) ist stärker als die zwischen Kohlenstoff und Wasserstoff, was dazu führen kann, dass enzymatische Reaktionen, die das Aufbrechen dieser Bindung beinhalten, langsamer ablaufen.

Forschungsergebnisse deuten darauf hin, dass die Deuteriummarkierung in Ceftiofur-d3 (Natrium) den metabolischen Abbau durch Cytochrom-P450-Enzyme verringert. Diese erhöhte metabolische Stabilität verlängert seine Halbwertszeit in analytischen Arbeitsabläufen, was für seine Rolle als interner Standard von Vorteil ist. Ceftiofur wird im Körper schnell zu seinem aktiven Hauptmetaboliten Desfuroylceftiofur (B1239554) metabolisiert. nih.gov Durch den Einsatz von Ceftiofur-d3 als Tracer können Forscher den Weg und die Umwandlungsrate von Ceftiofur zu Desfuroylceftiofur und anderen Metaboliten mit hoher Präzision verfolgen.

Tabelle 1: Vergleich der metabolischen Stabilität

| Verbindung | Metabolischer Abbau | Hauptanwendung |

|---|---|---|

| Ceftiofur-Natrium | Schneller Abbau zu Metaboliten | Direkte therapeutische Anwendung |

Entwicklung neuartiger Forschungswerkzeuge und Referenzstandards für die veterinärmedizinische Arzneimittelwissenschaft

Ceftiofur-d3 (Natrium) hat sich als unverzichtbares Werkzeug und Referenzstandard in der veterinärmedizinischen Arzneimittelwissenschaft etabliert. Seine Hauptanwendung liegt in seiner Funktion als interner Standard bei massenspektrometrischen Analysemethoden, wie der Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS). nih.govmdpi.com

Als interner Standard wird eine bekannte Menge Ceftiofur-d3 (Natrium) zu biologischen Proben wie Plasma, Milch oder Gewebe gegeben, bevor die Proben aufbereitet und analysiert werden. nih.govmdpi.comwur.nl Da es sich chemisch fast identisch mit dem nicht markierten Ceftiofur verhält, erfährt es während der Extraktions- und Analyseprozesse ähnliche Verluste oder Variationen. Die Massenspektrometrie kann jedoch aufgrund des geringen Massenunterschieds zwischen der deuterierten und der nicht deuterierten Form unterscheiden. nih.gov Dies ermöglicht eine genaue Quantifizierung von Ceftiofur-Rückständen, indem das Signal des Analyten mit dem des internen Standards normalisiert wird, wodurch Matrixeffekte und instrumentelle Schwankungen kompensiert werden. Seine Verwendung verbessert die Genauigkeit und Zuverlässigkeit von Studien zur Arzneimittelrückstandsanalyse und Pharmakokinetik erheblich. researchgate.net

Beiträge zur pharmakokinetisch-pharmakodynamischen Modellierung für einen optimierten Einsatz von Tierarzneimitteln

Die pharmakokinetisch-pharmakodynamische (PK/PD)-Modellierung ist ein entscheidendes Instrument zur Optimierung von Dosierungsschemata für Antibiotika, um die therapeutische Wirksamkeit zu maximieren und gleichzeitig die Entwicklung von Resistenzen zu minimieren. Ceftiofur-d3 (Natrium) spielt eine entscheidende Rolle bei der Erstellung der für diese Modelle erforderlichen hochwertigen pharmakokinetischen Daten.

Durch die genaue Messung der Konzentration von Ceftiofur im Zeitverlauf in verschiedenen biologischen Kompartimenten, die durch den Einsatz von Ceftiofur-d3 als internem Standard ermöglicht wird, können Forscher wichtige pharmakokinetische Parameter wie die Fläche unter der Konzentrations-Zeit-Kurve (AUC), die Spitzenkonzentration (Cmax) und die Halbwertszeit (t1/2) präzise bestimmen. researchgate.net Diese Parameter werden dann in PK/PD-Modelle integriert, um sie mit pharmakodynamischen Endpunkten, wie der minimalen Hemmkonzentration (MHK) gegen Zielpathogene, zu korrelieren. Studien haben beispielsweise PK/PD-Modelle verwendet, um die für eine bakteriostatische, bakterizide und bakterielle Eliminierungswirkung von Ceftiofur gegen Pasteurella multocida bei Schweinen erforderlichen AUC24h/MHK-Verhältnisse zu bestimmen. Die durch Ceftiofur-d3 (Natrium) ermöglichte Präzision in diesen Studien trägt zur Festlegung wissenschaftlich fundierter Dosierungsschemata bei.

Tabelle 2: Relevante pharmakokinetische Parameter in Ceftiofur-Studien

| Parameter | Beschreibung | Bedeutung in der PK/PD-Modellierung |

|---|---|---|

| AUC | Fläche unter der Konzentrations-Zeit-Kurve | Maß für die Gesamtexposition des Organismus gegenüber dem Medikament |

| Cmax | Maximale Plasmakonzentration | Wichtig für konzentrationsabhängige Antibiotika |

| t1/2 | Eliminationshalbwertszeit | Bestimmt das Dosierungsintervall |

| MHK | Minimale Hemmkonzentration | Maß für die Wirksamkeit eines Antibiotikums gegen einen bestimmten Erreger |

Daten aus pharmakokinetischen Studien abgeleitet. researchgate.net

Analytische Hochdurchsatz-Screening-Methoden

Der Bedarf an einer schnellen und effizienten Überwachung von Antibiotikarückständen in Lebensmitteln tierischen Ursprungs hat zur Entwicklung von analytischen Hochdurchsatz-Screening-Methoden geführt. Ceftiofur-d3 (Natrium) ist ein integraler Bestandteil dieser fortschrittlichen Methoden.

Forscher haben Multiklassen-Screening-Methoden unter Verwendung von Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) entwickelt, um eine große Anzahl von Antibiotika, einschließlich Ceftiofur, gleichzeitig in Matrizes wie Fleisch und Milch zu analysieren. mdpi.comwur.nl In diesen Methoden wird Ceftiofur-d3 (Natrium) als interner Standard verwendet, um die interne Qualitätskontrolle zu gewährleisten und die Zuverlässigkeit der Ergebnisse über große Probenmengen hinweg zu sichern. mdpi.com Beispielsweise wurde eine Methode zur Überwachung von 58 Antibiotika in Milch validiert, bei der Ceftiofur-d3 zur Sicherstellung der Genauigkeit eingesetzt wurde. wur.nl Diese Hochdurchsatzmethoden sind für die regulatorische Überwachung und die Gewährleistung der Lebensmittelsicherheit von entscheidender Bedeutung und stützen sich auf die Zuverlässigkeit, die stabile, isotopenmarkierte Standards wie Ceftiofur-d3 (Natrium) bieten.

Tabelle der erwähnten Verbindungen

| Verbindungsname |

| Ceftiofur |

| Ceftiofur-d3 (Natrium) |

| Desfuroylceftiofur |

| Desfuroylceftiofuracetamid |

| Penicillin G-d7 |

| Sulfanilamid-13C6 |

| Sulfamethazin-13C6 |

| Enrofloxacin-d5 |

| Florfenicol-d3 |

| Spiramycin-d3 |

| Metacyclin |

| Tetracyclin-d6 |

| Cefadroxil-d4 |

| Cefquinom |

| Cefquinom-d7 |

| Tazobactam |

| Trichloroessigsäure |

| Natriumacetat |

| Ameisensäure |

| Kaliumchlorid |

| Natriumtetraborat |

| Dithioerythrit |

Q & A

Q. How do regulatory guidelines (e.g., FDA VICH) influence Ceftiofur-d3 (sodium) residue studies in food animals?

- Compliance : Adhere to VICH GL49 for marker residue selection and target tissues (e.g., kidney cortex in cattle). Use withdrawal time calculations based on tolerance limits (e.g., 0.1 ppm in muscle) .

- Conflict Resolution : If published withdrawal periods disagree, apply Bayesian hierarchical models to harmonize data across jurisdictions (EU vs. US) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.